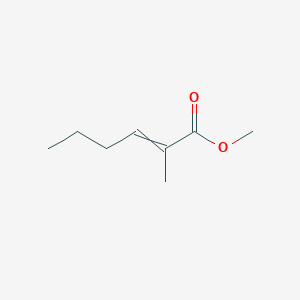
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of multiple iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the iodination of 9-phenylcarbazole at the 3 and 6 positions, followed by further iodination at the 4 position of the phenyl ring. The reaction conditions often involve the use of iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups like alkyl, aryl, or amino groups.
Wissenschaftliche Forschungsanwendungen
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly in anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets like enzymes or receptors, affecting biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
- 3,6-Dichloro-9-(4-chlorophenyl)-9H-carbazole
- 3,6-Difluoro-9-(4-fluorophenyl)-9H-carbazole
Uniqueness
The presence of iodine atoms in 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole makes it unique compared to its bromine, chlorine, and fluorine counterparts. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and electronic properties, making it suitable for specific applications in organic electronics and pharmaceuticals.
Eigenschaften
Molekularformel |
C18H10I3N |
|---|---|
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
3,6-diiodo-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |
InChI-Schlüssel |
XWOBSIVFQUMWKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)

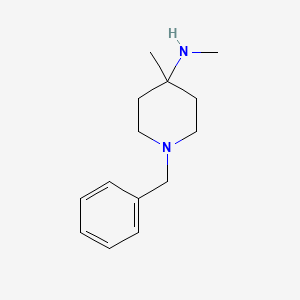

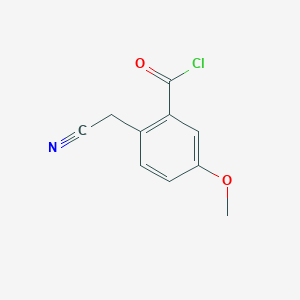
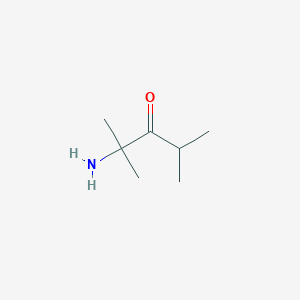

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

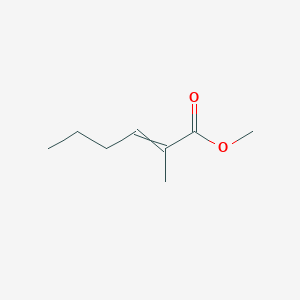

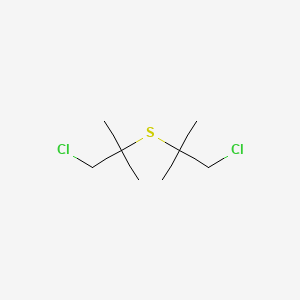
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
